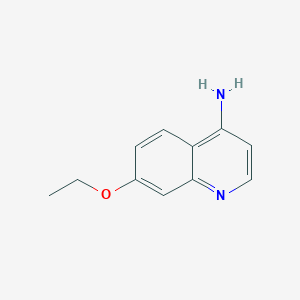

4-Quinolinamine, 7-ethoxy-

Description

Historical Context and Evolution of Quinoline-Based Pharmacophores

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the history of medicinal chemistry. hilarispublisher.comrsc.org Its journey began in 1834 when it was first isolated from coal tar. mdpi.com However, its significance as a pharmacophore, a molecular framework responsible for a drug's pharmacological activity, predates this isolation. The use of cinchona bark, rich in the quinoline alkaloid quinine (B1679958), for the treatment of malaria dates back centuries. hilarispublisher.com The isolation of quinine in 1820 marked a pivotal moment, establishing a pure compound as a therapeutic agent and cementing the quinoline core as a privileged scaffold in drug discovery. hilarispublisher.comfrontiersin.org

The evolution of quinoline-based pharmacophores was significantly accelerated by global events. During World War II, the scarcity of quinine prompted extensive research programs to develop synthetic alternatives, leading to the birth of the 4-aminoquinoline (B48711) class of antimalarials. hilarispublisher.com This era produced chloroquine (B1663885), which was introduced into clinical practice in 1947 and became a leading treatment for malaria for decades due to its high efficacy and tolerability. asm.org The success of chloroquine spurred further exploration of the quinoline nucleus, leading to a diverse array of derivatives with a wide spectrum of biological activities. rsc.org Beyond antimalarials like primaquine (B1584692) and mefloquine, the quinoline scaffold has been successfully incorporated into drugs for various other conditions, including antibacterials (fluoroquinolones like ciprofloxacin), anticancer agents (camptothecin derivatives), and local anesthetics. hilarispublisher.comrsc.org This demonstrates the remarkable versatility of the quinoline framework, which continues to be a focal point of synthetic and medicinal chemistry research. rsc.orgasm.org

Significance of the 4-Aminoquinoline Core Structure in Drug Discovery

The 4-aminoquinoline core is arguably one of the most impactful quinolinic scaffolds in medicinal chemistry. frontiersin.orgfrontiersin.org Its prominence stems from its proven success as the foundational structure for a multitude of therapeutic agents. rsc.orgwestminster.ac.uk The primary mechanism for its celebrated antimalarial activity, particularly against Plasmodium falciparum, involves its accumulation in the parasite's acidic food vacuole. nih.gov There, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, by inhibiting the formation of hemozoin crystals. hilarispublisher.comnih.gov This leads to a buildup of toxic free heme, ultimately killing the parasite. The basic amino group in the side chain is crucial for this activity, as it becomes protonated in the acidic environment, trapping the drug inside the vacuole. nih.gov

The therapeutic relevance of the 4-aminoquinoline scaffold extends far beyond malaria. frontiersin.orgwestminster.ac.uk Researchers have successfully modified the core structure to develop compounds with a broad range of pharmacological properties. These include anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antileishmanial activities. rsc.orgfrontiersin.org For instance, the 4-aminoquinoline structure has been identified as a promising framework for the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease and has been investigated for its immunomodulatory effects. mdpi.comwestminster.ac.uk The ability of the 4-aminoquinoline ring system to serve as a versatile template for generating diverse and potent bioactive molecules underscores its enduring significance in the landscape of modern drug discovery. frontiersin.orgfrontiersin.org

Research Landscape and Potential of 4-Quinolinamine, 7-ethoxy- within the Quinoline Class

The therapeutic efficacy of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The 7-position, in particular, has been a major focus of structure-activity relationship (SAR) studies, as modifications at this site can profoundly influence antimalarial potency and the ability to overcome drug resistance. ucsf.edunih.gov The prototypical 7-chloro substituent of chloroquine is considered critical for its activity, and research has extensively explored how other groups at this position modulate the compound's properties. hilarispublisher.com

Research into 7-substituted analogs has shown that both the electronic properties and the size of the substituent are important. nih.govresearchgate.net For example, studies comparing various 7-substituents have demonstrated that small, electron-withdrawing groups are often favorable. Halogenated derivatives such as 7-bromo and 7-iodo analogues have shown potent antimalarial activity, comparable to their 7-chloro counterparts. nih.gov In contrast, the introduction of a 7-methoxy (7-OMe) group, an electron-donating group with a size similar to ethoxy, has been found to significantly reduce or abolish activity against P. falciparum. nih.gov This suggests that the electronic nature of the substituent at the 7-position plays a crucial role in the drug's interaction with its target.

Given the observed trend with the methoxy (B1213986) group, the potential of 4-Quinolinamine, 7-ethoxy- as a standalone therapeutic agent faces challenges, particularly in the context of antimalarial drug design. The ethoxy group, being electronically similar to the methoxy group, might confer similarly reduced activity. However, the 7-ethoxy-quinoline scaffold is still a relevant building block in medicinal chemistry. For instance, it has been incorporated into more complex molecules designed as kinase inhibitors. mdpi.com

The synthesis of 7-alkoxy-4-aminoquinolines is well-established. General synthetic routes often involve the nucleophilic substitution of a leaving group (like a halogen) at the 4-position of a pre-substituted 7-alkoxyquinoline with a desired amine. prepchem.comniscpr.res.in Another strategy involves the construction of the substituted quinoline ring itself, followed by amination. ucsf.edu A specific method for introducing an ethoxy group involves the treatment of a precursor with sodium ethoxide in ethanol (B145695), showcasing a direct route to such derivatives. frontiersin.orgnih.gov

The table below summarizes the impact of different substituents at the 7-position on the antimalarial activity of 4-aminoquinoline derivatives against chloroquine-susceptible (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, providing context for the potential of a 7-ethoxy derivative.

| 7-Substituent | Relative Activity (CQ-S Strains) | Relative Activity (CQ-R Strains) | Reference |

| -Cl (Chloro) | High (Baseline) | Moderate (Resistance Observed) | nih.gov |

| -Br (Bromo) | High | High | nih.gov |

| -I (Iodo) | High | High | nih.gov |

| -F (Fluoro) | Moderate | Low | nih.gov |

| -CF₃ (Trifluoromethyl) | Moderate | Low | nih.gov |

| -OCH₃ (Methoxy) | Low to Inactive | Low to Inactive | nih.gov |

This data highlights the sensitivity of the 4-aminoquinoline pharmacophore to substitution at the 7-position. While direct biological data for 4-Quinolinamine, 7-ethoxy- is limited in publicly accessible research, the existing SAR data for analogous compounds suggests that its primary value may lie as an intermediate or a component within a more complex molecular architecture rather than as a direct chloroquine analogue for antimalarial purposes.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-ethoxyquinolin-4-amine |

InChI |

InChI=1S/C11H12N2O/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

LGHOMAJNKRILOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Quinolinamine, 7 Ethoxy and Its Analogues

Strategies for Quinoline (B57606) Nucleus Assembly

The formation of the quinoline ring system is a foundational step in the synthesis of 4-Quinolinamine, 7-ethoxy-. This is frequently accomplished through cyclization reactions that build the heterocyclic structure from acyclic precursors.

Condensation Reactions Utilizing Ethoxymethylenemalonate Derivatives

A key strategy for assembling the quinoline nucleus begins with the condensation of an appropriately substituted aniline (B41778) with an ethoxymethylenemalonate derivative, such as diethyl ethoxymethylenemalonate. In the context of synthesizing a 7-ethoxy-substituted quinoline, the starting material would be 3-ethoxyaniline. This initial reaction is a nucleophilic substitution on the enol ether, where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, leading to the elimination of ethanol (B145695). This condensation step yields a stable intermediate, an anilidomethylenemalonic ester, which is primed for the subsequent cyclization.

Gould-Jacobs Methodology and Related Cyclization Protocols

The Gould-Jacobs reaction is a classic and effective method for quinoline synthesis that utilizes the intermediate formed from the condensation of an aniline and an ethoxymethylenemalonate derivative. The process involves a thermal intramolecular cyclization of the anilidomethylenemalonic ester. This step typically requires high temperatures to proceed efficiently. The cyclization is followed by the elimination of a second molecule of ethanol, resulting in the formation of a 4-hydroxyquinoline (B1666331) derivative.

Table 1: Key Stages of the Gould-Jacobs Reaction for 7-Ethoxy-4-hydroxyquinoline Synthesis

| Stage | Reactants | Key Transformation | Product |

| Condensation | 3-Ethoxyaniline, Diethyl ethoxymethylenemalonate | Nucleophilic substitution | Diethyl 2-((3-ethoxyphenylamino)methylene)malonate |

| Cyclization | Diethyl 2-((3-ethoxyphenylamino)methylene)malonate | High-temperature intramolecular cyclization | Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate |

| Hydrolysis | Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate | Saponification of the ester | 7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid |

| Decarboxylation | 7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | Removal of the carboxylic acid group | 7-Ethoxy-4-hydroxyquinoline |

Introduction of the 4-Amino Functionality

With the 7-ethoxyquinoline (B3058866) nucleus constructed, the next critical phase is the introduction of the amino group at the C4 position. This is typically achieved not by direct amination but through a substitution reaction on a more reactive precursor. The 4-hydroxyquinoline obtained from the Gould-Jacobs reaction is first converted to a 4-chloroquinoline (B167314) derivative using a chlorinating agent like phosphorus oxychloride. The resulting 4-chloro-7-ethoxyquinoline (B3032437) is an activated substrate for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is the predominant method for introducing the 4-amino group. In this reaction, an amine nucleophile attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion. The quinoline ring's nitrogen atom helps to activate the C4 position towards nucleophilic attack. This transformation can be carried out under various conditions, primarily differentiated by the method of heating.

The traditional approach to SNAr for synthesizing 4-aminoquinolines involves heating the 4-chloroquinoline precursor with a suitable amine source under reflux for an extended period. For the synthesis of the parent 4-Quinolinamine, 7-ethoxy-, this would involve reacting 4-chloro-7-ethoxyquinoline with a source of ammonia. For substituted analogues, various primary or secondary amines can be used. These reactions often require high temperatures, such as 130°C to 170°C, and can take several hours to complete.

Table 2: Examples of Conventional SNAr for 4-Aminoquinoline (B48711) Synthesis

| Reactants | Conditions | Product Class | Reference |

| 4,7-Dichloroquinoline (B193633), Ethane-1,2-diamine | 130°C, 7 hours | N-substituted 4-aminoquinoline | |

| Substituted 4,7-dichloroquinoline, 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane | 170°C, 24 hours | N-substituted 4-aminoquinoline | |

| 4-Chloroquinazoline, Aryl heterocyclic amine | Reflux in 2-propanol, 12 hours | N-substituted 4-aminoquinazoline |

A more modern and efficient alternative to conventional heating is the use of microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times, often from many hours to mere minutes, and can lead to higher product yields. The reaction between a 4-chloroquinoline and an amine can be completed in as little as 20-30 minutes in a suitable solvent like DMSO or ethanol at temperatures around 140-180°C. This rapid and efficient heating makes microwave-assisted SNAr an attractive method for the synthesis of 4-aminoquinolines.

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr

| Reaction | Method | Temperature | Time | Yield | Reference |

| 4-chloroquinazoline + aryl amine | Conventional | ~82°C (Reflux) | 12 hours | Low | |

| 4-chloroquinazoline + aryl amine | Microwave | - | 20 minutes | High | |

| 4,7-dichloroquinoline + various amines | Microwave | 140-180°C | 20-30 minutes | 80-95% | |

| 4,7-dichloroquinoline + N-methylated amine | Microwave | 145°C | 30 minutes | 60% |

Ultrasound-Promoted Reactions

The application of ultrasound energy in organic synthesis has emerged as a powerful tool for accelerating reactions, improving yields, and promoting cleaner chemical transformations. In the context of 4-aminoquinoline synthesis, ultrasound has been effectively utilized to facilitate the nucleophilic aromatic substitution (SNAr) reaction.

Specifically, the synthesis of 4-aminoquinoline derivatives has been achieved by reacting 4,7-dichloroquinoline with various nucleophiles under ultrasonic irradiation. nih.gov This approach offers a significant improvement over conventional heating methods. The cavitation effect induced by ultrasound generates localized high-pressure and high-temperature zones, which enhances the rate of mass transfer and accelerates the reaction. mdpi.com This method has been shown to produce the desired 4-aminoquinoline products in good to excellent yields, typically ranging from 78% to 81%, demonstrating its efficiency for constructing this key structural motif. nih.gov

Table 1: Ultrasound-Promoted Synthesis of 4-Aminoquinolines

| Starting Material | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Benzene-1,2-diamines, semicarbazides, amino-N-heteroarenes | Ultrasound | 78-81% | nih.gov |

Metal-Catalyzed Amination Strategies

Metal-catalyzed reactions are fundamental to modern organic synthesis, providing highly efficient and selective routes for the formation of carbon-nitrogen bonds.

Hartwig–Buchwald Cross-Coupling

The Hartwig–Buchwald amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org This reaction is a key strategy for introducing the amino group at the C-4 position of the quinoline ring. nih.gov

The catalytic cycle of the Hartwig–Buchwald amination generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (e.g., a 4-chloroquinoline derivative) to form a Pd(II) complex. jk-sci.com

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex. jk-sci.com

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the Pd(0) catalyst. youtube.com

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. jk-sci.com Sterically hindered and electron-rich ligands are often employed to promote efficient coupling, even with less reactive aryl chlorides. jk-sci.combeilstein-journals.org

Table 2: Typical Components of the Hartwig–Buchwald Amination Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BINAP, DPPF, X-Phos | Stabilize Pd catalyst, promote reaction steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonate the amine nucleophile |

| Substrates | Aryl halides (Cl, Br, I), Aryl triflates; Primary/Secondary amines | Coupling partners |

Copper(II)-Catalyzed Oxidative Desulfitative Electrocyclization

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods for C-N bond formation. One notable strategy involves a Copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization. This method has been developed to access substituted 4-aminoquinolines, such as 2-methyl-3-carboxylate-4-aminoquinolines, from N-aryl-imino ketene (B1206846) N,S-acetal substrates. nih.gov

Another relevant copper-catalyzed approach allows for the introduction of an unsubstituted amino group at the 4-position of a quinoline core. This reaction utilizes Copper(I) iodide (CuI) as the catalyst and formamide (B127407) as the source of ammonia. The formamide releases the amine in situ, which then couples with a 4-halidequinoline. This protocol has shown the best yields with iodide substrates. nih.gov

Regioselective Introduction of the 7-Ethoxy- Substituent

Achieving the correct regiochemistry is a critical challenge in the synthesis of substituted quinolines. The placement of the ethoxy group specifically at the 7-position requires careful selection of starting materials and reaction pathways.

Specific Reaction Pathways for 7-Alkoxy Derivatization

The regioselective synthesis of 7-alkoxyquinolines can be approached in two primary ways: by constructing the quinoline ring from a pre-substituted precursor or by functionalizing a pre-formed quinoline ring.

A more regioselective strategy involves the functionalization of a quinoline ring that already contains a leaving group at the 7-position, such as a halogen. For instance, 7-chloro or 7-bromoquinoline (B152726) can be subjected to nucleophilic aromatic substitution with an ethoxide source. Alternatively, modern cross-coupling reactions, such as the Ullmann condensation, can be employed to couple a 7-haloquinoline with an alcohol in the presence of a copper catalyst to form the desired 7-ethoxy bond. nih.gov This latter approach generally provides superior regiocontrol compared to building the ring from a substituted aniline.

Synthetic Transformations Involving Ethoxyethanol and Similar Reagents

The introduction of the ethoxy group is typically accomplished via a Williamson ether synthesis, where a 7-hydroxyquinoline (B1418103) precursor is treated with an ethylating agent. Common and effective ethylating agents include ethyl bromide or iodoethane (B44018) in the presence of a base like potassium carbonate. chemicalbook.com

Another powerful reagent for ethoxylation is sodium ethoxide, often used in an ethanol solvent. This strong nucleophile can readily displace leaving groups. For example, in a related quinoline synthesis, sodium ethoxide in ethanol was used to replace a trichloromethyl group with an ethoxy group, demonstrating its utility in functional group transformations on the quinoline scaffold. nih.gov

While reagents like 2-ethoxyethanol (B86334) contain an ethoxy moiety and could theoretically serve as a source for the ethoxy group, their primary use in such syntheses is often as a high-boiling point solvent. Direct use as an ethoxylating agent in the synthesis of 7-ethoxy-4-quinolinamine is not a commonly cited pathway in the literature, with simpler reagents like ethyl halides or sodium ethoxide being more conventional choices.

Derivatization and Structural Diversification Strategies for 4-Quinolinamine, 7-ethoxy- Analogues

The core structure of 7-ethoxy-4-quinolinamine provides a versatile platform for chemical modification to explore structure-activity relationships and develop new chemical entities. Key strategies for derivatization focus on modifications at the 4-amino position, substitutions on the quinoline ring system, and the design of hybrid molecules.

Side Chain Modifications at the 4-Amino Position

A primary strategy for diversifying 7-ethoxy-4-quinolinamine analogues involves the modification of the side chain at the 4-amino position. This is typically achieved through the reaction of a 4-chloro-7-ethoxyquinoline intermediate with a variety of primary or secondary amines. This nucleophilic aromatic substitution reaction allows for the introduction of a wide array of side chains, influencing the compound's physicochemical properties such as lipophilicity, basicity, and steric bulk.

Researchers have explored the introduction of various alkyl and aryl groups, as well as more complex moieties containing additional functional groups like hydroxyls, ethers, or other heterocyclic rings. For instance, the reaction of 4-chloro-7-ethoxyquinoline with N,N-dialkyl-1,n-diaminoalkanes can yield analogues with terminal amino groups, which can be further functionalized. The length and nature of the linker between the quinoline core and the terminal amine are critical parameters that are systematically varied to optimize biological activity. nih.gov

Table 1: Examples of Side Chain Modifications at the 4-Amino Position

| Entry | Amine Side Chain | Resulting Compound Name |

| 1 | N,N-diethyl-1,3-diaminopropane | N'-(7-ethoxyquinolin-4-yl)-N,N-diethylpropane-1,3-diamine |

| 2 | N-methylpiperazine | 1-(7-ethoxyquinolin-4-yl)-4-methylpiperazine |

| 3 | 2-aminoethanol | 2-((7-ethoxyquinolin-4-yl)amino)ethanol |

Strategic Substitutions on the Quinoline Ring System

Further diversification of the 7-ethoxy-4-quinolinamine scaffold can be achieved by introducing substituents at other positions on the quinoline ring. A common approach involves starting with a di-halogenated quinoline, such as a 7-bromo-4-chloroquinoline, which allows for selective, stepwise reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, the Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at the 7-position by reacting a 7-bromo-4-aminoquinoline derivative with a corresponding boronic acid. nih.gov Similarly, the Buchwald-Hartwig amination can be used to introduce new amino substituents. The Negishi coupling offers another avenue for creating carbon-carbon bonds with organozinc reagents. These methods provide access to a broad range of analogues with diverse electronic and steric properties on the quinoline core. nih.gov

Table 2: Examples of Strategic Substitutions on the Quinoline Ring

| Entry | Reaction Type | Reactant | Resulting Moiety at Position 7 |

| 1 | Suzuki Coupling | Phenylboronic acid | Phenyl |

| 2 | Ullmann Condensation | Phenol | Phenoxy |

| 3 | Negishi Coupling | Alkylzinc halide | Alkyl |

Hybrid Compound Design Featuring the 7-Ethoxy-4-Quinolinamine Core

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a promising strategy in drug discovery. The 7-ethoxy-4-quinolinamine core can be incorporated into hybrid molecules to potentially achieve synergistic or multi-target effects.

For example, the 4-amino side chain can be extended to include other biologically active heterocyclic systems, such as pyrazoline, benzimidazole, or pyrimidine. mdpi.commdpi.comnih.gov The synthesis of these hybrids often involves multi-step sequences where the 7-ethoxy-4-aminoquinoline moiety is first functionalized with a suitable linker, which is then coupled with the second pharmacophore. This approach has led to the development of novel chemical entities with unique and often enhanced biological profiles. westminster.ac.uk

Physicochemical and Spectroscopic Characterization of Synthesized Compounds

The unambiguous identification and characterization of newly synthesized 4-quinolinamine, 7-ethoxy- analogues are crucial for ensuring their purity and confirming their chemical structures. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For 7-ethoxy-4-quinolinamine derivatives, characteristic signals are observed for the aromatic protons on the quinoline ring, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons of the side chain at the 4-amino position. The coupling constants between adjacent protons can help to determine the substitution pattern on the quinoline ring.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift values are indicative of the carbon's hybridization and electronic environment. This technique is particularly useful for confirming the presence of all carbon atoms in the molecule and for identifying quaternary carbons that are not observed in the ¹H NMR spectrum.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates the signals of protons with their directly attached carbon atoms, providing definitive C-H connectivity information and aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra.

Table 3: Representative ¹H NMR Chemical Shift Ranges for 7-Ethoxy-4-aminoquinoline Derivatives

| Proton Type | Chemical Shift (ppm) |

| Quinoline aromatic protons | 6.5 - 8.5 |

| -OCH₂CH₃ (quartet) | 4.0 - 4.3 |

| -OCH₂CH₃ (triplet) | 1.3 - 1.5 |

| 4-NH proton | Variable (broad) |

| Side chain protons | Variable |

Table 4: Representative ¹³C NMR Chemical Shift Ranges for 7-Ethoxy-4-aminoquinoline Derivatives

| Carbon Type | Chemical Shift (ppm) |

| Quinoline aromatic carbons | 100 - 160 |

| C4-NH | ~150 |

| C7-O | ~160 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

| Side chain carbons | Variable |

Mass Spectrometry (MS, HRMS, ESI)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

Mass Spectrometry (MS) provides the molecular weight of the synthesized compound, which is a critical piece of data for confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is a powerful tool for confirming the identity of a new compound and for distinguishing between compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules, such as many 7-ethoxy-4-quinolinamine derivatives. It allows for the gentle ionization of the analyte, typically by protonation to form [M+H]⁺ ions, which can then be detected by the mass spectrometer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 4-Quinolinamine, 7-ethoxy-, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibrational Mode |

| N-H (amine) | 3400-3250 | Symmetric and asymmetric stretching vibrations of the primary amine. |

| C-H (aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the quinoline ring. |

| C-H (aliphatic) | 2980-2850 | Stretching vibrations of C-H bonds in the ethoxy group. |

| C=N, C=C (aromatic) | 1650-1450 | Stretching vibrations within the quinoline ring system. |

| C-O (ether) | 1260-1000 | Asymmetric and symmetric C-O-C stretching of the ethoxy group. |

| N-H (amine) | 1650-1580 | Bending (scissoring) vibration of the primary amine. |

Without experimental data, a definitive table of observed peaks cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring. The spectrum of 4-Quinolinamine, 7-ethoxy- would be expected to display absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system. The presence of the amino and ethoxy groups as auxochromes would likely influence the position and intensity of these absorptions.

Hypothetical UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | Data not available | Data not available | π→π |

| Methanol | Data not available | Data not available | π→π |

The specific λmax values and molar absorptivities are dependent on the solvent used and can only be determined experimentally.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Crystallographic Data (Hypothetical):

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

To date, no published crystal structure for 4-Quinolinamine, 7-ethoxy- has been deposited in crystallographic databases.

Mechanistic Investigations of 4 Quinolinamine, 7 Ethoxy Analogues in in Vitro Biological Systems

Interactions with Parasitic Biochemical Pathways

The efficacy of 4-aminoquinoline (B48711) analogues is significantly attributed to their ability to interfere with unique metabolic processes within parasites, which are often absent or sufficiently different in the host.

A primary and well-established mechanism of action for 4-aminoquinoline compounds against malaria parasites, such as Plasmodium falciparum, is the disruption of heme detoxification. esr.ieresearchgate.net During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin within a specialized acidic organelle, the digestive vacuole, to acquire amino acids. esr.ie This process releases vast amounts of toxic, soluble ferriprotoporphyrin IX (heme). To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin. esr.ie

4-aminoquinoline analogues act as potent inhibitors of this vital detoxification process. As weak bases, these compounds accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole. researchgate.net Once protonated, the drug is "trapped" within the organelle, where it can interact with heme. pnas.org It is proposed that the planar quinoline (B57606) ring system binds to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal. mdpi.comnih.govgoogle.com This interference leads to an accumulation of free, toxic heme within the parasite. The buildup of heme is detrimental, causing oxidative damage to cellular components, disrupting membrane function, and ultimately leading to parasite lysis and death. mdpi.com The 4-aminoquinoline ring is considered the minimum structural requirement for this interaction with hematin. researchgate.net

Table 1: Antimalarial and Heme Polymerization Inhibitory Activities of Selected 4-Aminoquinoline Analogues This table presents a selection of data from various studies to illustrate the structure-activity relationship of 4-aminoquinoline derivatives concerning their antimalarial potency and their ability to inhibit heme detoxification. Note that direct data for 7-ethoxy-4-quinolinamine was not specifically isolated in the provided search results, but data for related analogues are shown.

| Compound | Description | Activity Metric (Strain) | Value | Reference |

|---|---|---|---|---|

| Chloroquine (B1663885) | 7-chloro-4-aminoquinoline derivative | IC50 (L. amazonensis amastigotes) | 0.78 µM | frontiersin.org |

| Amodiaquine | 4-aminoquinoline analogue | Selectivity Index (L. donovani) | >90 | frontiersin.org |

| Compound 1g | 4-arylaminoquinoline-3-carbonitrile derivative | IC50 (T. cruzi epimastigotes, +hemin) | <1 µM | nih.gov |

| Quinoline Methanol Derivative | Quinoline derivative | IC50 (P. falciparum) | 0.014 µg/mL | science.gov |

Beyond the digestive vacuole, the mitochondrion of parasites like Leishmania and Plasmodium has emerged as a key target for 4-aminoquinoline analogues. acs.orgnih.gov The parasite mitochondrion is essential for energy production, cellular homeostasis, and the biosynthesis of critical molecules. nih.gov

Studies have shown that these compounds can induce a rapid dissipation of the mitochondrial membrane potential (ΔΨm). frontiersin.orgnih.govmdpi.com The accumulation of the protonated drug within the parasite is thought to facilitate its entry into the mitochondria, leading to this depolarization. frontiersin.org The collapse of the mitochondrial membrane potential disrupts the electron transport chain, which has several downstream consequences:

ATP Depletion: The disruption of oxidative phosphorylation leads to a significant decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, resulting in a bioenergetic collapse. nih.govipinnovative.com

Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction often leads to the overproduction of ROS, which induces oxidative stress and damages cellular macromolecules, including lipids, proteins, and nucleic acids. frontiersin.org

Apoptosis Induction: The combination of energy depletion and oxidative stress can trigger programmed cell death pathways within the parasite. frontiersin.org

Ultrastructural studies have confirmed this mitochondrial targeting, revealing damage such as swelling of the mitochondrial matrix and a reduction in cristae following treatment with quinoline derivatives. asm.org

The accumulation of 4-aminoquinoline analogues in the parasite's digestive vacuole is a direct consequence of the organelle's acidic nature (pH 5.0-5.4). mdpi.comimrpress.com As weak bases, the compounds freely diffuse across membranes in their uncharged state. Upon entering the acidic digestive vacuole, they become protonated. researchgate.netresearchgate.net In this charged state, their membrane permeability is drastically reduced, leading to their entrapment and accumulation at concentrations several hundred-fold higher than in the external medium. pnas.orgasm.org

This massive accumulation of a basic compound inevitably leads to an increase in the vacuolar pH, a phenomenon known as alkalinization. researchgate.net The resulting elevation in pH can directly impair the function of the vacuole's pH-dependent acid proteases, which are responsible for digesting hemoglobin. researchgate.net However, some research suggests that this alkalinization may not be the sole or primary cause of parasite death. Studies have indicated that vacuolar alkalinization is not always directly correlated with antimalarial activity, and that significant drug accumulation can occur without substantial changes to the vacuolar pH, pointing to the importance of other mechanisms like heme binding and the potential role of specific drug transporters. researchgate.netasm.org

Modulation of Cellular and Molecular Targets

In addition to disrupting metabolic pathways, 4-quinolinamine analogues and related compounds have been shown to directly interact with and inhibit essential cellular macromolecules, including enzymes and nucleic acids.

DNA topoisomerases are vital enzymes that manage the topology of DNA during replication, transcription, and chromosome segregation, making them attractive targets for antimicrobial and anticancer agents. haematologica.orgnih.gov Quinoline-based compounds have been identified as inhibitors of these enzymes. arabjchem.orgekb.eg

Topoisomerase II Inhibition: Several quinoline derivatives act as topoisomerase II "poisons." haematologica.org They function by intercalating into the DNA and stabilizing the transient "cleavage complex," which consists of the enzyme covalently bound to the cleaved DNA strands. haematologica.orgmdpi.com This prevents the re-ligation of the DNA break, leading to the accumulation of permanent and lethal double-strand breaks, which triggers cell cycle arrest and apoptosis. haematologica.org The anticancer quinolone derivative voreloxin, for instance, has been shown to intercalate DNA and inhibit mammalian topoisomerase II. haematologica.org

Topoisomerase VI Inhibition: Research into alternative targets has shown that compounds structurally related to quinolines, such as acridines, can inhibit archaeal topoisomerases like the Sulfolobus shibatae topoisomerase VI. researchgate.net This enzyme is a type IIB topoisomerase, and its inhibition suggests that these scaffolds can interact with a broad range of topoisomerase enzymes.

Table 2: Topoisomerase Inhibition by Quinoline and Acridine Derivatives This table provides examples of the inhibitory activity of quinoline-related compounds against different topoisomerase enzymes.

| Compound Class/Name | Enzyme Target | Activity/Observation | Concentration | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline (Compound 2E) | Human Topoisomerase IIα | 88.3% inhibition | 100 µM | mdpi.com |

| Voreloxin | Topoisomerase II | LD50 (Primary AML blasts) | 2.30 µM | haematologica.org |

| Acridine Derivative (DL-08) | Human Topoisomerase IIα | Inhibited enzyme activity | 100 µM | mdpi.com |

| Acridine Derivatives | Sulfolobus shibatae Topoisomerase VI | Significant inhibition | Not specified | researchgate.net |

The planar aromatic ring system characteristic of the quinoline scaffold is a key structural feature that enables it to directly interact with DNA. ias.ac.inresearchgate.net The primary mode of this non-covalent interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.comheraldopenaccess.us

This binding mode has been confirmed through several biophysical techniques:

UV-Visible Spectroscopy: Upon binding to DNA, intercalating compounds typically show hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift in their absorption spectra. ias.ac.in

Fluorescence Spectroscopy: A common method to demonstrate intercalation is the ethidium (B1194527) bromide (EB) displacement assay. EB is a dye that fluoresces strongly when intercalated into DNA. An effective intercalating compound will compete with EB for binding sites, displacing it from the DNA and causing a measurable decrease (quenching) in fluorescence intensity. ias.ac.inmdpi.comheraldopenaccess.us

Circular Dichroism (CD) Spectroscopy: Intercalation induces conformational changes in the DNA structure, which can be detected as changes in the DNA's CD spectrum. researchgate.net

By distorting the DNA double helix, these compounds can physically obstruct the binding of DNA and RNA polymerases, thereby inhibiting crucial cellular processes like replication and transcription and ultimately leading to cytotoxicity. researchgate.netmdpi.com

Table 3: DNA Intercalation Parameters for Selected Quinoline Derivatives This table illustrates the DNA binding affinity of various quinoline-based compounds as determined by ethidium bromide displacement assays.

| Compound Class | Assay | Binding Constant (Kapp or Kq) | Reference |

|---|---|---|---|

| Polyamine-Quinoline Conjugate (2a) | Ethidium Bromide Displacement | Kapp = 4.26 × 106 M−1 | mdpi.com |

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline (10c) | Ethidium Bromide Displacement | Kq = 2.7 × 104 M-1 | researchgate.net |

| Aminoquinoline substituted isoindolin-1,3-dione | Ethidium Bromide Displacement | Demonstrated quenching indicates intercalation | ias.ac.in |

Interactions with Host Immune Receptors (e.g., Toll-like Receptors, TLRs)

The 4-aminoquinoline scaffold, the core of 4-Quinolinamine, 7-ethoxy-, is a recognized pharmacophore for interacting with host immune receptors, particularly the endosomal Toll-like receptors (TLRs). researchgate.netmdpi.com These receptors are crucial components of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs). scirp.orgresearchgate.net Specifically, TLR7 and TLR8, which recognize single-stranded RNA (ssRNA), and TLR9, which detects unmethylated CpG DNA, are key targets for quinoline-based compounds. mdpi.comresearchgate.net

Analogues of 4-aminoquinoline have been identified as both agonists and antagonists of TLR7 and TLR8, making them significant immunomodulators. researchgate.netmdpi.com For instance, imidazoquinoline compounds, which share structural similarities, are potent TLR7/8 agonists, inducing the production of various cytokines by activating NF-κB in a MyD88-dependent pathway. mdpi.com The activation of these receptors within the endosomal compartments of immune cells like dendritic cells and B cells can trigger a robust immune response. mdpi.comresearchgate.net

The interaction is highly specific, with minor structural changes to the quinoline molecule potentially switching its function from an agonist to an antagonist. ebi.ac.uk Studies on imidazoquinoline agonists have shown that the conformation of the dimeric TLR7 or TLR8 receptor complex is highly sensitive to steric changes in the ligand, indicating that substitutions on the quinoline ring, such as the 7-ethoxy group, are critical in determining the nature and potency of the immunomodulatory effect. ebi.ac.uk The ability of these compounds to accumulate in acidic intracellular compartments like endosomes further facilitates their interaction with these receptors. mdpi.com This targeted immunomodulation has made 4-aminoquinoline analogues valuable tools for research in infectious diseases, cancer, and autoimmune disorders. mdpi.comebi.ac.uk

Cellular Effects in Disease Models (In Vitro)

A significant body of in vitro research demonstrates that quinoline derivatives are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest in a variety of cancer cell lines. researchgate.netdrugbank.com These effects are fundamental to their anticancer activity. The deregulation of apoptosis and uncontrolled cell cycle progression are hallmark features of cancer, and many chemotherapeutic agents function by targeting these pathways. nih.gov

Quinoline analogues have been shown to arrest the cell cycle at different phases, including the G1, S, or G2/M phase, depending on the specific compound and the cancer cell line being studied. arabjchem.orggoogle.co.krfrontiersin.org For example, certain quinoline derivatives were found to significantly block the S phase of the cell cycle in PC3 (prostate cancer) cells. arabjchem.org In other studies, treatment of HCT116 (colon cancer) cells with a quillaic acid derivative led to a dose-dependent arrest in the G1 phase. google.co.kr Similarly, hybrid 2-quinolinone derivatives induced cell cycle arrest at the S and G2/M phases in MCF-7 (breast cancer) cells. frontiersin.org

The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. This is characterized by changes in the expression of key regulatory proteins. Research has shown that treatment with quinoline analogues can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. arabjchem.orggoogle.co.kr This shift in the Bax/Bcl-2 ratio enhances the activity of executioner caspases, such as caspase-7 and caspase-9, ultimately leading to the cleavage of cellular components and cell death. arabjchem.org The observation of chromatin condensation and nuclear fragmentation in treated cancer cells provides further microscopic evidence of apoptosis. arabjchem.org

Table 1: In Vitro Effects of Quinoline Analogues on Cell Cycle and Apoptosis in Cancer Cell Lines

| Compound Class | Cell Line | Cell Cycle Phase Arrest | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Quinoline Derivative | PC3 (Prostate) | S Phase | Increased Bax/Bcl-2 ratio, activation of caspases-7 and -9 | arabjchem.org |

| Quillaic Acid Derivative | HCT116 (Colon) | G1 Phase | Increased Bax expression, decreased Bcl-2 expression | google.co.kr |

| Hybrid 2-Quinolinone | MCF-7 (Breast) | S and G2/M Phases | Induction of apoptosis at pre-G1 phase | frontiersin.org |

| N'-substituted benzoyl hydrazide | HepG2 (Liver) | Not specified | PARP cleavage, induction of apoptosis | researchgate.net |

The ability of cancer cells to migrate and invade surrounding tissues, along with the formation of new blood vessels (angiogenesis), are critical processes for tumor growth and metastasis. drugbank.com Quinoline and quinazoline (B50416) analogues have demonstrated significant inhibitory effects on both of these phenomena in various in vitro models. researchgate.netcellsignal.com

Several studies have shown that quinoline derivatives can disrupt cell migration. researchgate.net For instance, certain novel N'-substituted methylene-4-(quinoline-4-amino) benzoyl hydrazide derivatives were found to inhibit the migration of HepG2 liver cancer cells. researchgate.net Similarly, Tumor Treating Fields (TTF) therapy was shown to suppress the migration and invasion of glioblastoma cells, partly by downregulating genes associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. drugbank.com

In the context of angiogenesis, quinoline-based compounds act as multi-tyrosine kinase inhibitors, targeting key receptors involved in the angiogenic signaling cascade, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). cellsignal.com VEGF is a crucial factor that promotes the survival, proliferation, and migration of endothelial cells, which form the lining of blood vessels. nih.gov By inhibiting VEGFR, these compounds can suppress the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs), a standard in vitro model for angiogenesis. cellsignal.comnih.gov Furthermore, some 8-hydroxy quinoline derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.net These enzymes are essential for degrading the extracellular matrix, a necessary step for both cell invasion and angiogenesis. drugbank.com

Table 2: In Vitro Anti-Migration and Anti-Angiogenic Activities of Quinoline Analogues

| Compound/Analogue Class | Cell Line(s) | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| N'-substituted benzoyl hydrazide | HepG2 | Inhibition of cell migration | Induces apoptosis and PARP cleavage | researchgate.net |

| 8-Hydroxy quinoline | A549 | Anti-invasive and anti-angiogenic activity | Inhibition of matrix metalloproteinases-2/9 | researchgate.net |

| 7-aminoalkoxy-4-aryloxy-quinazoline | HUVEC, PC3, MCF7, HT29 | Inhibition of cell proliferation and tube formation | Inhibition of VEGFR, PDGFR, and c-Kit | cellsignal.com |

Nuclear receptors (NRs) are a class of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and inflammation. wikipedia.orgsci-hub.se Dysregulation of NR signaling is implicated in numerous diseases, including cancer, making them important therapeutic targets. researchgate.netgoogle.co.kr Quinoline-based scaffolds have emerged as versatile structures capable of modulating the activity of several nuclear receptors, acting as selective agonists, antagonists, or modulators. arabjchem.orggoogle.co.kracs.org

Research has identified quinoline derivatives that interact with key steroid hormone receptors. For example, novel quinoline-based ligands have been discovered that bind to the estrogen receptor alpha (ERα), a critical driver in the majority of breast cancers. cellsignal.comumpr.ac.idnih.gov These compounds can act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific agonist or antagonist activity. umpr.ac.id Similarly, various 2-quinolinone derivatives have been developed as selective androgen receptor modulators (SARMs). mdpi.comnih.govarabjchem.org These compounds demonstrate high binding affinity to the androgen receptor and can act as potent agonists or antagonists, which is relevant for conditions like prostate cancer. arabjchem.org

Beyond steroid receptors, quinoline derivatives have been shown to modulate the activity of orphan nuclear receptors, for which the endogenous ligands are not known. Chloroquine and amodiaquine, both 4-aminoquinoline compounds, have been identified as ligands for the nuclear receptor 4A2 (NR4A2, also known as Nurr1). drugbank.comacs.org These compounds interact with the ligand-binding domain of NR4A2 and can activate its dependent gene expression. acs.org Interestingly, different classes of activators, such as bis-indole and quinoline derivatives, appear to interact with different sites on the NR4A2 receptor, leading to distinct patterns of gene activation and classifying them as selective NR4A2 modulators. acs.org This ability to selectively modulate the responsiveness of various nuclear receptors highlights a significant mechanism through which 4-quinolinamine analogues can exert their biological effects. scirp.orggoogle.co.kr

Computational Chemistry and Cheminformatics in 4 Quinolinamine, 7 Ethoxy Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the correlation between the chemical structure of a compound and its biological activity. taylorfrancis.com For the 4-aminoquinoline (B48711) scaffold, QSAR models have been instrumental in predicting the efficacy of derivatives against various diseases, including malaria and tuberculosis. nih.govjmpas.comresearchgate.netbepls.comacs.orgnih.gov

Predictive QSAR models for 4-aminoquinoline derivatives are typically developed using a series of analogs with known biological activities. These models often employ multilinear regression (MLR) or more advanced machine learning algorithms to establish a mathematical relationship between molecular descriptors and activity. nih.gov For instance, studies on 4-aminoquinolines as anti-tubercular agents have utilized 3D-QSAR models to predict the inhibitory activity against mycobacterial strains. jmpas.com While specific QSAR models for 4-Quinolinamine, 7-ethoxy- are not extensively documented, models developed for similar 4-aminoquinolines can provide valuable predictions of its potential biological activities. The statistical quality of these models is typically assessed by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation metrics. jmpas.com

A hypothetical predictive QSAR model for the anti-malarial activity of 4-aminoquinoline derivatives might look like the equation below, where descriptors could represent electronic, steric, and hydrophobic properties:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(LUMO) + ...

This equation would allow for the estimation of the 50% inhibitory concentration (IC₅₀) based on calculated molecular properties.

Through QSAR studies, key structural features and pharmacophoric elements crucial for the biological activity of 4-aminoquinolines have been identified. nih.govjmpas.com A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For anti-malarial 4-aminoquinolines, a common pharmacophore includes a hydrogen bond donor (the amino group at position 4), a hydrogen bond acceptor (the quinoline (B57606) nitrogen), and aromatic regions. nih.gov

The 7-ethoxy group in 4-Quinolinamine, 7-ethoxy- is a significant structural feature. The ethoxy group can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical descriptors in QSAR models. The oxygen atom can act as a hydrogen bond acceptor, and the ethyl chain contributes to the hydrophobic interactions. Studies on related compounds have shown that substitutions at the 7-position of the quinoline ring can significantly impact activity. researchgate.net For example, a halogen at this position is often associated with activity against chloroquine-resistant malaria strains. nih.gov

Table 1: Key Structural Descriptors and Their Potential Influence on the Activity of 4-Quinolinamine, 7-ethoxy-

| Descriptor Type | Specific Feature of 4-Quinolinamine, 7-ethoxy- | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Electron-donating 7-ethoxy group | Modulates the basicity of the quinoline nitrogen and the reactivity of the aromatic system. |

| Steric | Bulk of the 7-ethoxy group | Influences the fit within a receptor binding pocket. |

| Hydrophobic | Lipophilic character of the ethoxy group | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Presence of a hydrogen bond donor (4-amino group) and acceptor (quinoline N, ethoxy O) | Critical for forming specific interactions with biological targets. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the binding of ligands like 4-Quinolinamine, 7-ethoxy- to biological targets such as enzymes and receptors. jmpas.combepls.comresearchgate.net

Molecular docking simulations can predict how 4-Quinolinamine, 7-ethoxy- might bind to the active site of a target protein. For instance, in the context of anti-malarial research, 4-aminoquinoline derivatives are known to target the detoxification of heme in the parasite's food vacuole. Docking studies can elucidate the interactions between the quinoline scaffold and β-hematin (a synthetic form of hemozoin). nih.gov Similarly, if considering anti-tubercular activity, docking could be performed against targets like mycobacterial DNA gyrase. bepls.com The docking process yields a score that estimates the binding affinity, helping to rank potential drug candidates.

Detailed analysis of the docked poses of 4-Quinolinamine, 7-ethoxy- can reveal specific molecular interactions that stabilize the ligand-target complex. These interactions typically include:

Hydrogen Bonds: The 4-amino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. The oxygen of the 7-ethoxy group can also participate in hydrogen bonding.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. nih.gov

Hydrophobic Interactions: The ethyl part of the ethoxy group and the quinoline ring can form hydrophobic interactions with nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Table 2: Predicted Interactions of 4-Quinolinamine, 7-ethoxy- with a Hypothetical Enzyme Active Site

| Interaction Type | Moiety of 4-Quinolinamine, 7-ethoxy- | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | 4-Amino group (donor) | Aspartate, Glutamate (acceptor) |

| Hydrogen Bonding | Quinoline Nitrogen (acceptor) | Serine, Threonine (donor) |

| Hydrogen Bonding | 7-Ethoxy Oxygen (acceptor) | Lysine, Arginine (donor) |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of a molecule. sun.ac.zaresearchgate.net For 4-Quinolinamine, 7-ethoxy-, QM methods can be used to calculate properties that are not easily accessible through experimental means. These calculations can complement QSAR and molecular docking studies by providing more accurate parameters.

QM calculations can determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Partial Atomic Charges: The distribution of electron density across the molecule, which is crucial for understanding electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be related to the chemical stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which helps in predicting sites for electrophilic and nucleophilic attack and intermolecular interactions.

These QM-derived descriptors can be used in the development of more robust and accurate QSAR models, providing a deeper understanding of the structure-activity relationship of 4-Quinolinamine, 7-ethoxy- and its derivatives.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have varying energy levels, and understanding their relative stabilities is crucial for predicting how a molecule will interact with a biological target. The distribution of these conformers and the energy barriers between them define the molecule's conformational energy landscape. e-century.us

For quinoline-based compounds, techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to explore this landscape. acs.orgresearchgate.net DFT calculations can determine the optimized geometries of different conformers and their relative energies, while MD simulations can model the dynamic behavior of the molecule over time, revealing accessible conformations and the transitions between them. acs.orgwestminster.ac.uk For example, studies on related quinoline derivatives have utilized potential energy surface (PES) analysis to understand the energy changes associated with rotations around specific bonds, identifying the most stable three-dimensional structures. researchgate.netacs.org While specific data for 4-Quinolinamine, 7-ethoxy- is not extensively detailed in the reviewed literature, the methodologies applied to analogous structures, such as other 7-substituted-4-aminoquinolines, provide a clear framework for how its conformational preferences would be investigated. nih.gov The flexibility of the ethoxy group and the orientation of the amino group relative to the quinoline ring are critical features that would be the focus of such an analysis.

Electronic Structure Properties Relevant to Reactivity

The electronic structure of a molecule governs its chemical reactivity. Computational methods are used to calculate key electronic properties that provide insight into how 4-Quinolinamine, 7-ethoxy- might behave in a chemical or biological system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule's surface. arabjchem.orgnih.gov MEP maps use a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), identifying likely sites for intermolecular interactions. acs.orgarabjchem.org

For 4-aminoquinoline derivatives, studies have shown that substituents on the quinoline ring significantly influence these electronic properties. Electron-withdrawing groups at the 7-position, for instance, can alter the electron density distribution across the entire ring system, which in turn affects reactivity and biological activity, such as the inhibition of hemozoin formation in malaria parasites. researchgate.net Computational studies on various 7-substituted analogs provide data on how different functional groups impact the electronic landscape. nih.govnih.govplos.org

Table 1: Calculated Electronic Properties of Representative 7-Substituted-4-Aminoquinoline Analogs Note: This table presents data for analogous compounds to illustrate the impact of substitution at the 7-position. Data for the specific 7-ethoxy compound was not available in the cited literature.

| Compound/Analog | Substituent at 7-Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 4-Aminoquinoline | -H | -5.88 | -1.77 | 4.11 | scirp.org |

| 7-Chloro-4-aminoquinoline | -Cl | -8.99 | -1.56 | 7.43 | nih.gov |

| Amodiaquine Analog | -OH and Mannich base on aniline (B41778) | -8.45 | -1.41 | 7.04 | plos.org |

In Silico ADME Predictions for Compound Optimization

For a chemical compound to be a successful drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become an indispensable part of the drug discovery process, allowing researchers to evaluate and filter drug candidates for favorable pharmacokinetic profiles before committing to costly and time-consuming synthesis and experimental testing. ucsf.edunih.gov

Prediction of Absorption and Metabolism Properties

Key parameters for absorption include human intestinal absorption (HIA) and permeability across cell membranes, often predicted using models based on Caco-2 cell permeability. mdpi.comacs.org Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as a reliable in vitro model for the intestinal barrier. dovepress.com High predicted HIA and optimal Caco-2 permeability values are desirable for orally administered drugs. rsc.org

Metabolism is primarily assessed by predicting a compound's interaction with Cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for the metabolism of most drugs. bioline.org.brbioline.org.br Inhibition of specific CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to adverse drug-drug interactions. ucsf.edu Therefore, in silico models are used to predict whether a compound is likely to be a substrate or inhibitor of these enzymes, guiding modifications to reduce this risk. bioline.org.brdrugbank.com For various 4-aminoquinoline analogs, these predictive models have been crucial in identifying candidates with improved metabolic stability. ucsf.edu

Table 2: Predicted ADME Properties for Representative 4-Aminoquinoline Analogs Note: This table compiles representative data for analogous compounds from various in silico studies to demonstrate the application of ADME predictions. Predictions for the specific 7-ethoxy compound were not available.

| Property | Predicted Value/Classification | Significance | Reference |

| Human Intestinal Absorption (HIA) | Good to High (for many analogs) | Indicates likelihood of absorption after oral administration. | mdpi.com |

| Caco-2 Permeability | Good (for many analogs) | Predicts passage through the intestinal wall. | acs.orgrsc.org |

| CYP2D6 Inhibition | Inhibitor (for many analogs) | Potential for drug-drug interactions. | ucsf.edudrugbank.com |

| CYP3A4 Inhibition | Non-inhibitor (for many analogs) | Lower potential for drug-drug interactions with substrates of this major enzyme. | bioline.org.brdrugbank.com |

| P-glycoprotein Substrate | Yes/No (Varies) | Efflux by P-gp can reduce absorption and bioavailability. | dovepress.com |

Assessment of Drug Likeness and Lead-Like Properties

To guide the selection of compounds with a higher probability of success, cheminformatics filters for "drug-likeness" and "lead-likeness" are widely used. These are sets of rules based on the physicochemical properties of known drugs and successful lead compounds. mdpi.com

Drug-likeness is most famously assessed using Lipinski's Rule of Five, which identifies compounds likely to have poor oral absorption or permeation. pitt.edu A compound is generally considered drug-like if it meets most of the following criteria: a molecular weight (MW) under 500 Daltons, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). pitt.eduarabjchem.org Libraries of 4-aminoquinolines are often filtered using these rules to prioritize candidates. jcdronline.orgnih.gov

Lead-likeness refers to a set of more stringent criteria for compounds at the earlier "lead" stage of drug discovery. researchgate.net Lead compounds are expected to have lower molecular complexity and weight to allow for subsequent optimization, which often increases these properties. otavachemicals.com By starting with lead-like molecules, there is more room for chemical modifications without eventually violating drug-likeness rules. mdpi.comotavachemicals.com

Table 3: Comparison of General Drug-Likeness and Lead-Likeness Parameters

| Physicochemical Property | Drug-Likeness (e.g., Lipinski's Rule) | Lead-Likeness (e.g., Rule of Three) | Reference |

| Molecular Weight (MW) | < 500 Da | ≤ 400 Da | pitt.eduotavachemicals.com |

| logP | < 5 | ≤ 4 | pitt.eduotavachemicals.com |

| Hydrogen Bond Donors (HBD) | ≤ 5 | ≤ 4 | pitt.eduotavachemicals.com |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | ≤ 8 | pitt.eduotavachemicals.com |

| Rotatable Bonds | < 10-15 | < 8 | pitt.eduotavachemicals.com |

In Vitro Biological Evaluation Methodologies for 4 Quinolinamine, 7 Ethoxy and Analogues

Antiparasitic Activity Assays

The antiparasitic potential of 4-quinolinamine, 7-ethoxy- and its analogues is primarily assessed through a series of in vitro assays targeting key pathogens such as Plasmodium falciparum, the causative agent of the most severe form of malaria, and various Leishmania species, which are responsible for leishmaniasis.

Plasmodium falciparum In Vitro Growth Inhibition (SYBR Green, [³H]Hypoxanthine Incorporation)

The in vitro growth inhibition of P. falciparum is a cornerstone of antimalarial drug screening. Two widely used methods for this purpose are the SYBR Green I-based fluorescence assay and the [³H]hypoxanthine incorporation assay.

The SYBR Green I assay is a high-throughput method that relies on the intercalating dye SYBR Green I, which fluoresces upon binding to the DNA of the parasite. nih.goviddo.org Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation. nih.gov This assay is performed by incubating parasite cultures with various concentrations of the test compounds for a set period, typically 72 hours. iddo.orgacs.org Following incubation, a lysis buffer containing SYBR Green I is added, and the fluorescence is measured to determine the extent of parasite growth inhibition. iddo.org

The [³H]hypoxanthine incorporation assay is another robust method for assessing parasite viability. openaccessjournals.commdpi.comd-nb.info Plasmodium parasites salvage hypoxanthine (B114508) from the host for nucleic acid synthesis. This assay measures the incorporation of radiolabeled [³H]hypoxanthine into the parasite's DNA, which serves as an indicator of parasite replication. nih.govopenaccessjournals.com Parasites are cultured with the test compounds and [³H]hypoxanthine for 24-48 hours. nih.govopenaccessjournals.com The amount of incorporated radioactivity is then quantified using a scintillation counter, with a reduction in radioactivity indicating inhibition of parasite growth. openaccessjournals.com Both assays allow for the determination of the 50% inhibitory concentration (IC50), a key parameter representing the concentration of a compound required to inhibit parasite growth by 50%. d-nb.info

Evaluation against Chloroquine-Sensitive (e.g., 3D7) and Chloroquine-Resistant (e.g., K1, W2, Dd2) Strains

A critical aspect of antimalarial drug development is the evaluation of compounds against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Chloroquine (B1663885) was once a highly effective antimalarial, but widespread resistance has limited its use. plos.org Therefore, new drug candidates must demonstrate efficacy against resistant parasite lines.

Commonly used chloroquine-sensitive strains include 3D7, while resistant strains include K1, W2, and Dd2. plos.orgresearchgate.netmalariaworld.org By testing 4-quinolinamine, 7-ethoxy- and its analogues against this panel of strains, researchers can determine the compound's spectrum of activity and its potential to overcome existing resistance mechanisms. plos.orgresearchgate.netmalariaworld.org The in vitro assays described above (SYBR Green and [³H]hypoxanthine incorporation) are employed for these evaluations, and the resulting IC50 values are compared across the different strains. openaccessjournals.comniscpr.res.in A low resistance index (the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain) is a desirable characteristic for a new antimalarial candidate.

Table 1: Illustrative In Vitro Antimalarial Activity of Quinoline (B57606) Analogues

| Compound/Analogue | P. falciparum Strain (Sensitivity) | Assay Method | IC50 (nM) | Reference |

|---|---|---|---|---|

| Analogue A | 3D7 (Sensitive) | [³H]Hypoxanthine | 15 | openaccessjournals.com |

| Analogue A | FCR-3 (Resistant) | [³H]Hypoxanthine | 150 | openaccessjournals.com |

| Analogue B | 3D7 (Sensitive) | SYBR Green | 48 | niscpr.res.in |

| Analogue C | K1 (Resistant) | Not Specified | <50,000 | researchgate.net |

| Analogue D | Dd2 (Resistant) | Not Specified | Low nanomolar | plos.org |

This table is for illustrative purposes and does not represent actual data for 4-Quinolinamine, 7-ethoxy-.

Leishmania Species In Vitro Assays (Promastigote and Amastigote Forms)

Leishmaniasis is a parasitic disease with diverse clinical manifestations caused by different Leishmania species. mdpi.com In vitro evaluation of potential antileishmanial compounds, including quinoline derivatives, targets two main life stages of the parasite: the extracellular promastigote and the intracellular amastigote. mdpi.complos.org

Promastigote assays involve culturing the motile, flagellated promastigotes in a suitable medium and exposing them to the test compounds. mdpi.complos.org The viability of the promastigotes is typically assessed using colorimetric methods like the MTT assay, where the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells is measured. plos.org

Amastigote assays are considered more clinically relevant as they target the intracellular, non-motile form of the parasite that resides within host macrophages. plos.orgmdpi.com These assays involve infecting macrophages with Leishmania promastigotes, which then transform into amastigotes. plos.org The infected cells are then treated with the test compounds. The efficacy of the compound is determined by quantifying the reduction in the number of intracellular amastigotes, often through microscopic counting or fluorometric methods. plos.orgmdpi.com The evaluation is conducted against various Leishmania species, such as L. amazonensis, L. donovani, and L. major, to determine the compound's spectrum of activity. mdpi.commdpi.com

Anticancer Activity Assays

The potential of 4-quinolinamine, 7-ethoxy- and its analogues as anticancer agents is investigated through a range of in vitro assays designed to measure their cytotoxic and antiproliferative effects on cancer cells.

Cell Line-Based Cytotoxicity Screening (e.g., MTT Assay)

The initial step in assessing anticancer activity is often a cytotoxicity screening using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. abcam.comresearchgate.net This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. researchgate.net

In the MTT assay, cells are seeded in microtiter plates and treated with different concentrations of the test compound. nih.gov After an incubation period, the MTT reagent is added to the wells. nih.gov Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. abcam.com These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. mdpi.com A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability and thus, a cytotoxic effect of the compound. umsha.ac.ir The results are typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability). nih.gov

Broad Spectrum Evaluation Across Diverse Cancer Cell Lines (e.g., Lung, Ovarian, Melanoma, Breast, Cervical, Gastric, Leukemia, Lymphoma)

To understand the breadth of a compound's anticancer potential, it is crucial to evaluate it against a diverse panel of cancer cell lines representing various types of human cancers. This broad-spectrum evaluation helps to identify if a compound has selective activity against specific cancer types or exhibits a more general cytotoxic effect.

Institutions like the National Cancer Institute (NCI) have established panels of 60 or more human cancer cell lines (the NCI-60 panel) for this purpose. nih.gov These panels include cell lines derived from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov By screening 4-quinolinamine, 7-ethoxy- and its analogues against such a panel, researchers can generate a comprehensive profile of their anticancer activity. nih.gov This data can reveal patterns of sensitivity and resistance, providing valuable insights into the compound's potential mechanisms of action and guiding the selection of the most promising candidates for further preclinical development. For instance, some quinoline derivatives have shown significant cytostatic activity with GI50 values as low as 0.05 µM against cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma).

Table 2: Illustrative Cytotoxicity of Quinoline Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cancer Type | Assay | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|---|

| Analogue E | MCF-7 | Breast | MTT | < 50 | dntb.gov.ua |

| Analogue F | Gastric Cancer Cell Line | Gastric | MTT | Significant Cytotoxicity | nih.gov |

| Analogue G | LOX IMVI | Melanoma | SRB | 0.116 | nih.gov |

| Analogue G | SR | Leukemia | SRB | 0.133 | nih.gov |

| Analogue H | MCF-7 | Breast | Not Specified | > 200 | researchgate.net |

| Analogue H | DU 145 | Prostate | Not Specified | > 200 | researchgate.net |

This table is for illustrative purposes and does not represent actual data for 4-Quinolinamine, 7-ethoxy-.

Selectivity Assessment Against Non-Tumorigenic Mammalian Cell Lines (e.g., MRC-5, HepG2)

A critical step in the preclinical evaluation of any potential therapeutic agent is the assessment of its cytotoxicity against non-tumorigenic mammalian cells. This establishes the compound's selectivity, a measure of its ability to affect a target pathogen or cancer cell at concentrations that are non-toxic to normal host cells. For 4-Quinolinamine, 7-ethoxy- and its analogues, this is typically performed using standardized colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) assays.

The methodology involves culturing non-tumorigenic cell lines, such as MRC-5 (human fetal lung fibroblasts) and HepG2 (human liver epithelial cells), in microtiter plates. The cells are exposed to a range of concentrations of the test compounds for a defined period, commonly 48 to 72 hours. Following incubation, the viability of the cells is quantified. In the MTT assay, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized and measured spectrophotometrically. The resulting data are used to plot a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.